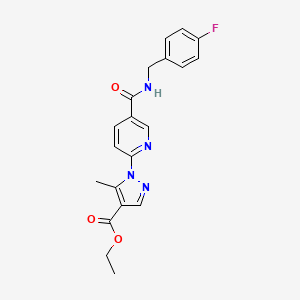
ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The ester is then reacted with 2-bromopyridine in the presence of a base like potassium carbonate and a palladium catalyst to form the pyridinyl-substituted pyrazole.
Attachment of the Fluorobenzyl Group:
- The final step involves the coupling of the 4-fluorobenzylamine with the pyridinyl-pyrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.
Reduction: Reduction of the nitro group (if present) on the pyridine ring can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
- Oxidation of the methyl group yields a carboxylic acid derivative.
- Reduction of nitro groups yields amines.
- Substitution reactions yield various substituted benzyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential use as a pharmaceutical intermediate due to its structural features that may interact with biological targets.
- Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry:
- Utilized in the development of agrochemicals and other specialty chemicals.
- Potential applications in material science for the development of new polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrazole Core:
- Starting with a suitable pyrazole precursor, such as 5-methyl-1H-pyrazole-4-carboxylic acid.
- The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
作用机制
The mechanism of action of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets, such as kinases or G-protein coupled receptors.
相似化合物的比较
- Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison:
- The presence of the pyrazole ring in ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate distinguishes it from pyrimidine-based compounds, potentially offering different biological activities and chemical reactivity.
- The fluorobenzyl group is a common feature, contributing to enhanced metabolic stability and bioavailability in both compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
ethyl 1-[5-[(4-fluorophenyl)methylcarbamoyl]pyridin-2-yl]-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-3-28-20(27)17-12-24-25(13(17)2)18-9-6-15(11-22-18)19(26)23-10-14-4-7-16(21)8-5-14/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOPOECUOHNDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














